Tetrakis(triphenylphosphine)palladium

Beschreibung

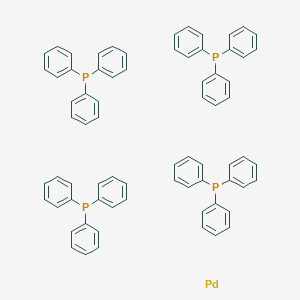

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

palladium;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C18H15P.Pd/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHFRUOZVGFOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H60P4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065732 | |

| Record name | Palladium, tetrakis(triphenylphosphine)-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1155.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tetrakis(triphenylphosphine)palladium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14221-01-3 | |

| Record name | Tetrakis(triphenylphosphine)palladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14221-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(triphenylphosphine)palladium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014221013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium, tetrakis(triphenylphosphine)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium, tetrakis(triphenylphosphine)-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(triphenylphosphine)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Tetrakis(triphenylphosphine)palladium(0)

For Researchers, Scientists, and Drug Development Professionals

Tetrakis(triphenylphosphine)palladium(0), often abbreviated as Pd(PPh₃)₄, is a highly versatile and widely utilized catalyst in modern organic synthesis, particularly in cross-coupling reactions that are fundamental to the construction of complex molecules in the pharmaceutical and materials science industries. Its efficacy as a catalyst stems from its ability to readily undergo oxidative addition with a variety of organic electrophiles, initiating catalytic cycles such as the Suzuki, Heck, Stille, and Sonogashira couplings. This technical guide provides an in-depth overview of the synthesis and characterization of this pivotal organometallic complex.

Synthesis of this compound(0)

The most prevalent laboratory synthesis of this compound(0) is a two-step, one-pot reaction commencing from a palladium(II) salt, typically palladium(II) chloride (PdCl₂). The process involves the initial formation of an intermediate complex, bis(triphenylphosphine)palladium(II) chloride, which is subsequently reduced in the presence of excess triphenylphosphine to yield the desired Pd(0) complex.

A common reducing agent for this transformation is hydrazine hydrate (N₂H₄·H₂O).[1][2] However, in a move towards greener chemistry, other reducing agents such as ascorbic acid can also be employed.[2] The overall reaction is sensitive to air and moisture, thus requiring an inert atmosphere (e.g., argon or nitrogen) for optimal results.[3]

Experimental Protocol: Synthesis from Palladium(II) Chloride

This protocol is adapted from established laboratory procedures.[1][2][3]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Methanol, anhydrous

-

Diethyl ether, anhydrous

-

Schlenk flask and other appropriate glassware for inert atmosphere techniques

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a Schlenk flask under an argon atmosphere, add 50 mL of fresh dimethylsulfoxide.[3]

-

Deaerate the solvent by bubbling argon through it for approximately 20 minutes.[3]

-

Add 0.5 g of palladium(II) chloride and 3.0 g of triphenylphosphine to the flask.[3]

-

Stir the mixture at room temperature for about 5 minutes until a yellowish color is observed.[3]

-

Seal the flask with a rubber septum and heat the mixture to 140-160 °C in an oil bath with continuous stirring until all solids have dissolved, resulting in a clear, whiskey-colored solution.[3]

-

Carefully add 0.5 mL of hydrazine hydrate to the hot solution via a syringe through the septum. The solution will immediately darken due to the formation of palladium nanoparticles, and fumes of ammonium chloride may be observed.[3]

-

Turn off the heat and allow the reaction mixture to cool down to room temperature overnight with continuous stirring. As the solution cools below 140 °C, bright yellow crystals of this compound(0) will begin to precipitate.[3]

-

The following day, filter the precipitate under an inert atmosphere.[3]

-

Wash the collected solid three times with 15 mL portions of methanol, followed by three washes with 15 mL portions of diethyl ether.[3]

-

Dry the final product under vacuum to obtain bright yellow crystals. The product should be stored under an inert atmosphere in a refrigerator to prevent decomposition.[1]

The final product typically has a yellow to gray color with a strong green fluorescence. A successful synthesis can yield approximately 2.81 g, which corresponds to an 86% yield.[3]

Characterization of this compound(0)

A comprehensive characterization of the synthesized complex is crucial to confirm its identity, purity, and structural integrity. The following techniques are commonly employed:

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇₂H₆₀P₄Pd | [1] |

| Molar Mass | 1155.56 g/mol | [1] |

| Appearance | Bright yellow crystalline solid | [1] |

| Melting Point | Decomposes around 115 °C | [1] |

| Solubility | Insoluble in water; Soluble in benzene, dichloromethane, chloroform (~5 g/100mL) | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: The ³¹P NMR spectrum is a key tool for characterizing this complex. However, the chemical shift can vary due to the dissociation of triphenylphosphine ligands in solution, leading to an equilibrium between Pd(PPh₃)₄, Pd(PPh₃)₃, and Pd(PPh₃)₂.[1][4] The solvent used for the measurement also influences the observed chemical shift.[4] Reported chemical shifts are in the range of +16 ppm to +29 ppm.[4]

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the characteristic vibrational modes of the triphenylphosphine ligands. The presence of bands corresponding to the P-Ph stretching and bending vibrations confirms the coordination of the phosphine ligands to the palladium center.

UV-Visible (UV-Vis) Spectroscopy:

-

The electronic transitions of the complex can be observed using UV-Vis spectroscopy. The spectra of Pd(PPh₃)₄ have been recorded in various solvents, including methanol, chloroform, and DMSO.[5]

Structural Characterization

X-ray Crystallography:

-

Single-crystal X-ray diffraction provides definitive structural information. This compound(0) crystallizes in the P-3 space group.[6] The palladium(0) center is coordinated to four phosphorus atoms from the triphenylphosphine ligands in a tetrahedral geometry, which is a common arrangement for 18-electron, four-coordinate complexes.[1][6]

| Crystallographic Data | |

| Crystal System | Trigonal |

| Space Group | P-3 |

| a (Å) | 19.0828(8) |

| c (Å) | 26.4423(18) |

| V (ų) | 8339.0(9) |

| Z | 6 |

| Pd-P Bond Lengths (Å) | 2.401(2) - 2.4377(10) |

Data from reference[6]

Elemental Analysis

-

Combustion analysis is used to determine the elemental composition (carbon, hydrogen) of the complex, providing a measure of its purity.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 74.89 | 73.7 - 76.0 |

Data from reference[7]

Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound(0).

Characterization Workflow

Caption: Characterization workflow for this compound(0).

Conclusion

The synthesis and thorough characterization of this compound(0) are fundamental for its successful application in catalysis. The procedures and analytical methods outlined in this guide provide a comprehensive framework for researchers and professionals to produce and validate this essential organometallic complex. Understanding the nuances of its synthesis, handling, and characterization is paramount to achieving reproducible and reliable results in palladium-catalyzed transformations.

References

- 1. This compound(0) [chemeurope.com]

- 2. This compound(0) - Wikipedia [en.wikipedia.org]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mathnet.ru [mathnet.ru]

- 7. This compound(0), 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tetrakis(triphenylphosphine)palladium(0), a pivotal catalyst in modern organic synthesis and drug discovery.

Core Physical and Chemical Properties

This compound(0), with the chemical formula Pd[P(C₆H₅)₃]₄, is a bright yellow crystalline solid.[1][2] It is a cornerstone catalyst for a multitude of cross-coupling reactions that are fundamental to the construction of complex organic molecules.[3] The quality of the reagent is critical for successful catalysis; high-purity Pd(PPh₃)₄ is a vibrant yellow, while decomposition, often due to air exposure, results in a darker orange-brown or even greenish appearance.[3][4][5]

The central palladium atom in its zero-valent state is surrounded by four triphenylphosphine ligands in a tetrahedral geometry, forming a stable 18-electron complex.[1][2] In solution, however, it is known to reversibly dissociate one or two phosphine ligands to generate the catalytically active 16- or 14-electron species, Pd(PPh₃)₃ and Pd(PPh₃)₂, respectively.[1][2]

Table 1: Physical Properties of Pd(PPh₃)₄

| Property | Value |

| Molecular Formula | C₇₂H₆₀P₄Pd[6][7] |

| Molecular Weight | 1155.56 g/mol [6][8][9] |

| Appearance | Bright yellow to chartreuse crystalline solid[1][8] |

| Melting Point | Decomposes around 115 °C[1] |

| Palladium Content | Approximately 9.2%[7] |

Table 2: Solubility of Pd(PPh₃)₄

| Solvent | Solubility |

| Water | Insoluble[6] |

| Benzene | Soluble[6][10] |

| Toluene | Soluble[6][7] |

| Chloroform | Soluble[10] |

| Dichloromethane | Soluble |

| Ethyl Acetate | Slightly soluble[3] |

| Methanol | Slightly soluble[3] |

| Ether | Insoluble[6][7] |

| Ethanol | Insoluble[7] |

Table 3: Spectroscopic Data for Pd(PPh₃)₄

| Spectroscopic Technique | Key Features |

| ³¹P NMR (in CDCl₃) | A singlet is observed around δ 17.85 ppm.[11] |

| ¹H NMR (in [D₆]DMSO) | Complex multiplet in the aromatic region (δ 7.45-7.60 ppm).[12][13] |

| ¹³C NMR (in CD₂Cl₂) | Signals corresponding to the phenyl carbons are observed, with characteristic coupling to the phosphorus atom.[13] |

| UV-Vis | Exhibits characteristic absorption bands that are solvent-dependent.[14] |

Chemical Reactivity and Catalytic Applications

Pd(PPh₃)₄ is a versatile catalyst for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1] These reactions are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[7] The general catalytic cycle commences with the oxidative addition of an organic halide to the Pd(0) center.[1]

Key applications include:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.[3][10]

-

Heck Reaction: The reaction of an unsaturated halide with an alkene to form a substituted alkene.[1][10]

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[1][7]

-

Stille Coupling: Reaction of organostannanes with organic halides.[1][7]

-

Negishi Coupling: Cross-coupling of organozinc compounds with organic halides.[1]

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.[7]

Beyond cross-coupling, Pd(PPh₃)₄ also catalyzes other important transformations such as carbonylation, isomerization, and hydrosilation reactions.[7]

Experimental Protocols

3.1. Synthesis of this compound(0)

A common laboratory-scale synthesis involves the reduction of a palladium(II) precursor in the presence of excess triphenylphosphine.[1][2]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Methanol, anhydrous

-

Ethanol, anhydrous

-

Schlenk flask and other appropriate glassware for inert atmosphere techniques

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) chloride (0.5 g) and triphenylphosphine (3.0 g).

-

Add anhydrous dimethyl sulfoxide (50 mL) to the flask.

-

Heat the mixture to 140-160 °C with stirring. The solution should become transparent.[15]

-

Once the solids have dissolved, add hydrazine hydrate (0.5 mL) dropwise via a syringe through a septum. The solution will darken, indicating the formation of palladium nanoparticles, and fumes of ammonium chloride may be observed.[15]

-

Turn off the heat and allow the reaction mixture to cool to room temperature overnight with continuous stirring. Bright yellow crystals of Pd(PPh₃)₄ will precipitate.[15]

-

Filter the product under an inert atmosphere. Wash the collected solid sequentially with portions of methanol and then ethanol to remove impurities.[15]

-

Dry the purified, bright yellow product under vacuum.

3.2. Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the coupling of an aryl bromide with a phenylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

This compound(0) (0.03 mmol, 3 mol%)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

-

Reaction vessel (e.g., round-bottom flask) with a condenser

-

Magnetic stirrer and heating source

Procedure:

-

To the reaction vessel, add the aryl bromide, phenylboronic acid, and potassium carbonate.

-

Add the solvents (toluene, ethanol, and water).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry with a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a cross-coupling reaction.

Caption: Decision logic for palladium catalyst selection.

Stability, Handling, and Storage

Pd(PPh₃)₄ is sensitive to air, light, and moisture.[6][7] Exposure to air can lead to oxidation of the phosphine ligands and decomposition of the complex, diminishing its catalytic activity.[16] Therefore, it should be stored in a cool, dry place, preferably in a refrigerator or freezer, under an inert atmosphere of argon or nitrogen.[1][6] While short manipulations in the air are often tolerated, for best results, it is recommended to handle the catalyst in a glovebox or under a blanket of inert gas.[6]

Safety and Toxicology

This compound(0) is considered a hazardous substance.[17] It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[6][17] There is also evidence that skin contact may lead to a sensitization reaction in some individuals.[17] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. This compound(0) - Wikipedia [en.wikipedia.org]

- 2. This compound(0) [chemeurope.com]

- 3. This compound: uses and Hazard_Chemicalbook [chemicalbook.com]

- 4. Ascensus [ascensusspecialties.com]

- 5. orgsyn.org [orgsyn.org]

- 6. chembk.com [chembk.com]

- 7. Experienced supplier of Pd(PPh3)4,this compound,14221-01-3 [riyngroup.com]

- 8. This compound(0) [Pd(PPh3)4] [commonorganicchemistry.com]

- 9. Tetrakis(triphenylphosphine)-palladium(0) - Tetrakis(triphenylphosphine)-palladium(0) [sigmaaldrich.com]

- 10. This compound: Application, toxicity, Preparation_Chemicalbook [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

In-Depth Technical Guide: Tetrakis(triphenylphosphine)palladium(0)

CAS Number: 14221-01-3

Chemical Name: Tetrakis(triphenylphosphine)palladium(0)

Molecular Formula: C₇₂H₆₀P₄Pd

This technical guide provides a comprehensive overview of the properties, synthesis, and primary applications of this compound(0), a cornerstone catalyst in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Physicochemical and Spectral Properties

This compound(0), often abbreviated as Pd(PPh₃)₄, is a bright yellow, air- and light-sensitive crystalline solid.[1][2] It is a highly versatile catalyst precursor for a vast array of cross-coupling reactions.[3] Proper storage under an inert atmosphere (e.g., argon) and at reduced temperatures (2-8°C) is crucial to prevent decomposition, which is often indicated by a change in color to brown or dark green.[1][3][4]

Quantitative Data Summary

The key physical and spectral properties of Pd(PPh₃)₄ are summarized in the tables below for quick reference.

Table 1: Physicochemical Properties

| Property | Value | References |

| CAS Number | 14221-01-3 | [1] |

| Molecular Weight | 1155.56 g/mol | [5] |

| Appearance | Bright yellow to yellow-green crystalline solid/powder | [1][3] |

| Melting Point | 103-115 °C (decomposes) | [2][6] |

| Solubility | Soluble in benzene, toluene, chloroform; Slightly soluble in ethyl acetate, methanol; Insoluble in water, ether, alcohol. | [2][6] |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [2][4] |

| Sensitivity | Air, light, and moisture sensitive | [2][4] |

Table 2: Spectral Data

| Data Type | Key Features | References |

| ³¹P NMR | δ ~16-30 ppm (solvent and dissociation dependent) | [7][8] |

| Infrared (IR) | Key peaks associated with triphenylphosphine ligands. | [9][10] |

| Crystal Structure | Tetrahedral geometry around the central Palladium(0) atom. | [1][10] |

Synthesis of this compound(0)

Pd(PPh₃)₄ is commercially available but can also be synthesized in the laboratory. The most common method involves the reduction of a Palladium(II) precursor in the presence of excess triphenylphosphine.

Experimental Protocol: Synthesis from Palladium(II) Chloride

This protocol is adapted from established methods involving the reduction of PdCl₂(PPh₃)₂.[1][5] A variation using dimethylformamide (DMF) as a solvent is also widely reported.[6]

-

Reagents:

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) chloride and approximately 7-8 molar equivalents of triphenylphosphine.

-

Add degassed solvent (e.g., DMF or DMSO) to the flask.

-

Heat the mixture with stirring to approximately 140-150°C until all solids dissolve, resulting in a clear, yellowish solution.[3][6]

-

Cool the solution to around 80-85°C.[6]

-

Cautiously add a solution of hydrazine hydrate dropwise. Vigorous gas (nitrogen) evolution will occur.[6]

-

After the addition is complete, stir the mixture at 80-85°C for approximately 30 minutes.[6]

-

Allow the mixture to cool slowly to room temperature, during which the bright yellow product will crystallize.

-

Filter the resulting crystals under an inert atmosphere.

-

Wash the crystals sequentially with portions of deoxygenated isopropyl alcohol and then deoxygenated n-heptane or diethyl ether to remove impurities.[3][6]

-

Dry the final product under a vacuum. The yield is typically high (e.g., ~95%).[6]

-

Synthesis Workflow Diagram

Applications in Homogeneous Catalysis

Pd(PPh₃)₄ is a preeminent catalyst for forming carbon-carbon and carbon-heteroatom bonds. It is central to numerous name reactions, fundamentally shaping the landscape of modern synthetic chemistry.[3][11] The active catalytic species is often a coordinatively unsaturated Pd(0) complex, such as Pd(PPh₃)₂ or Pd(PPh₃), which is formed in solution by the dissociation of triphenylphosphine ligands.[1][5]

The general catalytic cycle for these reactions involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organohalide (R-X) or triflate (R-OTf), forming a Pd(II) intermediate.

-

Transmetalation: A main group organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide or triflate.

-

Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the palladium center, forming the desired product (R-R') and regenerating the active Pd(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryls, vinylarenes, and polyenes by coupling an organoboron compound (e.g., a boronic acid or ester) with an organohalide or triflate.[12][13]

This protocol details the Suzuki coupling of 1-chloro-2-nitrobenzene with phenylboronic acid.[14]

-

Reagents:

-

1-Chloro-2-nitrobenzene

-

Phenylboronic acid

-

This compound(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

Methanol/Water (4:1 mixture)

-

-

Procedure:

-

In a microwave vial, combine 1-chloro-2-nitrobenzene (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), sodium carbonate (2.0 equiv), and Pd(PPh₃)₄ (1-3 mol%).

-

Add the methanol/water (4:1) solvent mixture.

-

Seal the vial and place it in a microwave reactor. Heat the mixture to the optimized temperature (e.g., 80°C) for a specified time until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-nitrobiphenyl.

-

Heck-Mizoroki Reaction

The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene, proving invaluable for the synthesis of complex organic structures.[15][16]

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[17][18] The reaction is typically co-catalyzed by a copper(I) salt, although copper-free protocols exist.[17]

Stille and Negishi Couplings

Pd(PPh₃)₄ is also a highly effective catalyst for Stille (coupling organostannanes with organohalides) and Negishi (coupling organozinc compounds with organohalides) reactions.[1][19][20] The catalytic cycles are analogous to the Suzuki coupling, differing primarily in the transmetalation step.

This protocol highlights a green chemistry approach using polyethylene glycol (PEG) as a recyclable solvent.[19][21]

-

Reagents:

-

Aryl bromide (4.0 equiv)

-

Organotin reagent (e.g., Tetraphenyltin, 1.0 equiv)

-

Pd(PPh₃)₄ (1-2 mol%)

-

Sodium acetate (NaOAc)

-

Polyethylene glycol 400 (PEG-400)

-

-

Procedure:

-

Combine the aryl bromide, organotin reagent, Pd(PPh₃)₄, and sodium acetate in PEG-400 in a reaction vessel.

-

Heat the mixture to 100°C with stirring for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction mixture and extract the product with a nonpolar solvent (e.g., hexane or diethyl ether). The PEG solvent and catalyst remain in the polar phase.

-

Wash the combined organic layers with water to remove residual PEG.

-

Dry the organic layer, concentrate, and purify the product via column chromatography.

-

The PEG-400 phase can often be recovered and reused for subsequent reactions.[19]

-

This general protocol requires strictly anhydrous and oxygen-free conditions due to the sensitivity of organozinc reagents.[1]

-

Reagents:

-

Organohalide (1.0 equiv)

-

Organozinc reagent (1.1-1.2 equiv)

-

Pd(PPh₃)₄ (1-5 mol%)

-

Anhydrous THF

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the organohalide and Pd(PPh₃)₄ in anhydrous THF.

-

Add the organozinc reagent (typically as a solution in THF) dropwise to the reaction mixture at room temperature or below (e.g., 0°C).

-

Allow the reaction to stir at room temperature or with gentle heating until completion.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Safety and Handling

This compound(0) is harmful if swallowed or inhaled and may cause irritation to the skin, eyes, and respiratory system.[22] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As it is air- and light-sensitive, it should be stored in a tightly sealed container under an inert atmosphere and refrigerated.[4]

Conclusion

This compound(0) (CAS 14221-01-3) remains an indispensable tool in synthetic organic chemistry. Its efficacy in catalyzing a wide range of cross-coupling reactions has made it fundamental to the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its properties, handling requirements, and the mechanics of the reactions it catalyzes is essential for its safe and effective application in research and development.

References

- 1. Negishi Coupling | NROChemistry [nrochemistry.com]

- 2. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 3. m.youtube.com [m.youtube.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. This compound(0) [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C72H60P4Pd | CID 11979704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.mathnet.ru [m.mathnet.ru]

- 11. Synthesis of this compound(0) (this post is only for specialists) [remotecat.blogspot.com]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]

- 20. Stille Coupling | NROChemistry [nrochemistry.com]

- 21. Pd(PPh3)4-PEG 400 catalyzed protocol for the atom-efficient Stille cross-coupling reaction of organotin with aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Structure and Bonding in Tetrakis(triphenylphosphine)palladium(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a cornerstone catalyst in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds that are fundamental to the construction of complex molecules, including active pharmaceutical ingredients. Its efficacy in a myriad of cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, stems directly from its unique structural and electronic properties. This technical guide provides a comprehensive examination of the structure and bonding of Pd(PPh₃)₄, integrating crystallographic and spectroscopic data. It also includes detailed experimental protocols for its synthesis and characterization, and visual representations of its catalytic cycle and experimental workflows to support researchers in its application.

Molecular Structure and Bonding

This compound(0) is a homoleptic, 18-electron complex with a central palladium atom in the zero oxidation state. The palladium center is coordinated to four triphenylphosphine (PPh₃) ligands.

1.1. Solid-State Structure

In the solid state, Pd(PPh₃)₄ adopts a tetrahedral geometry, which is a common arrangement for four-coordinate 18-electron complexes.[1][2] The four phosphorus atoms of the bulky triphenylphosphine ligands are situated at the vertices of a tetrahedron around the palladium atom.[1] The propeller-like arrangement of the phenyl rings on each phosphorus atom creates a sterically crowded environment around the metal center.

1.2. Bonding

The bonding in Pd(PPh₃)₄ involves the donation of a lone pair of electrons from each of the four phosphorus atoms of the triphenylphosphine ligands to the empty orbitals of the central palladium(0) atom, forming four Pd-P sigma (σ) bonds. This results in a stable 18-electron configuration for the palladium atom.

1.3. Behavior in Solution

In solution, Pd(PPh₃)₄ is known to undergo reversible dissociation of its triphenylphosphine ligands.[1][3] This equilibrium is crucial for its catalytic activity, as the coordinatively unsaturated species, such as Pd(PPh₃)₃ and Pd(PPh₃)₂, are often the true catalytically active species in cross-coupling reactions.[1] The dissociation creates a vacant coordination site on the palladium atom, allowing for the oxidative addition of substrates, which is the initial step in many catalytic cycles.

Quantitative Structural and Spectroscopic Data

The following tables summarize key quantitative data for Pd(PPh₃)₄, compiled from crystallographic and spectroscopic studies.

Table 1: Crystallographic Data for this compound(0)

| Parameter | Value | Reference |

| Crystal System | Trigonal | [4] |

| Space Group | P-3 | [4] |

| a (Å) | 19.0828(8) | [4] |

| c (Å) | 26.4423(18) | [4] |

| Molecules per unit cell (Z) | 6 | [4] |

| Pd-P Bond Lengths (Å) | 2.401(2) - 2.4377(10) | [4] |

Table 2: Spectroscopic Data for this compound(0)

| Technique | Parameter | Value (ppm) | Conditions | Reference |

| ³¹P NMR | Chemical Shift (δ) | ~16 - 29.8 | Varies with solvent and degree of ligand dissociation. | [5] |

Note: The ³¹P NMR chemical shift of Pd(PPh₃)₄ is highly sensitive to the solvent and the concentration, which affects the dissociation equilibrium. The broad range of reported values reflects the presence of Pd(PPh₃)₃ and Pd(PPh₃)₂ in solution.

Experimental Protocols

3.1. Synthesis of this compound(0)

This two-step, one-pot synthesis is adapted from established literature procedures.[1]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Diethyl ether

-

Schlenk flask and standard inert atmosphere glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Step 1: Preparation of Dichlorobis(triphenylphosphine)palladium(II)

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) chloride in dimethyl sulfoxide (DMSO) with gentle heating to form a solution of PdCl₂(DMSO)₂.

-

In a separate flask, dissolve triphenylphosphine (2 equivalents) in warm ethanol.

-

Slowly add the triphenylphosphine solution to the PdCl₂(DMSO)₂ solution. A yellow precipitate of dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) will form.

-

-

Step 2: Reduction to this compound(0)

-

To the suspension of PdCl₂(PPh₃)₂ from Step 1, add an additional 2 equivalents of triphenylphosphine.

-

Warm the mixture and slowly add an excess of hydrazine hydrate as the reducing agent.

-

The color of the mixture will change, and a bright yellow crystalline solid of this compound(0) will precipitate.

-

Allow the mixture to cool to room temperature and then cool further in an ice bath to maximize precipitation.

-

Filter the yellow solid under an inert atmosphere, wash with ethanol, followed by diethyl ether.

-

Dry the product under vacuum.

-

3.2. Characterization by ³¹P NMR Spectroscopy

Objective: To confirm the identity and assess the purity of the synthesized Pd(PPh₃)₄.

Instrumentation:

-

NMR spectrometer with phosphorus detection capabilities.

Procedure:

-

Prepare a sample by dissolving a small amount of the synthesized Pd(PPh₃)₄ in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere.

-

Acquire a ³¹P{¹H} NMR spectrum.

-

The spectrum should show a major peak in the expected region for Pd(PPh₃)₄, though the exact chemical shift will depend on the solvent and concentration. Other peaks may be present due to dissociated species or impurities such as triphenylphosphine oxide (a common oxidation product).

Application in Catalysis: The Suzuki Coupling Reaction

Pd(PPh₃)₄ is a widely used pre-catalyst for the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide.[2]

The generalized catalytic cycle involves three main steps:

-

Oxidative Addition: The catalytically active Pd(0) species (often Pd(PPh₃)₂) reacts with the organohalide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (R'-BY₂) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.

Conclusion

The tetrahedral structure and the labile nature of the palladium-phosphine bonds in this compound(0) are central to its extensive utility in catalysis. A thorough understanding of its structural properties, both in the solid state and in solution, is paramount for optimizing reaction conditions and developing novel synthetic methodologies. The protocols and data presented in this guide offer a foundational resource for researchers employing this versatile catalyst in their synthetic endeavors.

References

The Inner Workings of a Cross-Coupling Workhorse: A Technical Guide to the Catalytic Mechanism of Tetrakis(triphenylphosphine)palladium(0)

For Researchers, Scientists, and Drug Development Professionals

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, stands as a cornerstone catalyst in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its versatility in forging carbon-carbon and carbon-heteroatom bonds has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the core catalytic mechanism of Pd(PPh₃)₄, focusing on its application in the widely utilized Suzuki-Miyaura, Heck, and Stille reactions. Detailed experimental protocols for representative reactions are provided, alongside quantitative data on reaction yields and visual diagrams of the catalytic cycles to facilitate a comprehensive understanding.

The General Catalytic Cycle: A Unified Framework

The catalytic activity of this compound(0) in cross-coupling reactions is elegantly described by a general catalytic cycle. It is crucial to recognize that Pd(PPh₃)₄ is typically a precatalyst. In solution, it exists in equilibrium with more reactive, coordinatively unsaturated species, primarily the 14-electron Pd(PPh₃)₂ complex, which is widely accepted as the active catalyst that enters the catalytic cycle.[1] The cycle can be broadly divided into three fundamental steps: oxidative addition, a variable second step (transmetalation or migratory insertion), and reductive elimination.

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Ligand Dissociation: Awakening the Catalyst

The 18-electron complex, Pd(PPh₃)₄, is coordinatively saturated and relatively stable.[2] For catalysis to occur, it must first shed one or two triphenylphosphine (PPh₃) ligands to generate a more reactive, coordinatively unsaturated palladium(0) species. This dissociation is a reversible process that is highly dependent on the solvent and temperature. The resulting 16-electron Pd(PPh₃)₃ and, more importantly, the 14-electron Pd(PPh₃)₂ are the primary active catalysts.[1]

Oxidative Addition: The Initiating Step

The catalytic cycle commences with the oxidative addition of an organic halide (or pseudohalide, R-X) to the coordinatively unsaturated Pd(0) species.[1] This step involves the cleavage of the R-X bond and the formation of two new bonds, Pd-R and Pd-X, resulting in a square planar palladium(II) complex. The oxidation state of palladium changes from 0 to +2. The rate of oxidative addition is influenced by the nature of the halide, with the reactivity trend generally being I > Br > Cl > F.[1] Electron-withdrawing groups on the aryl halide can accelerate this step.[3] The mechanism of oxidative addition can be complex, with evidence for both concerted three-center transition states and SₙAr-like nucleophilic displacement pathways, depending on the substrate and ligands.[4]

Transmetalation (for Suzuki and Stille Reactions)

In Suzuki and Stille couplings, the next step is transmetalation. This involves the transfer of an organic group (R') from an organometallic reagent (R'-M, where M is a boron or tin moiety) to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) complex, R-Pd(II)-R'. The mechanism of transmetalation, particularly in the Suzuki-Miyaura reaction, is a subject of considerable study. It is often base-mediated and can be the rate-determining step of the overall catalytic cycle.[5][6]

Migratory Insertion (for Heck Reactions)

In the Heck reaction, the oxidative addition product reacts with an alkene. The alkene coordinates to the palladium(II) center, and then undergoes a syn-migratory insertion into the Pd-R bond. This step forms a new carbon-carbon bond and a new palladium-carbon sigma bond.

Reductive Elimination: Product Formation and Catalyst Regeneration

The final step of the catalytic cycle is reductive elimination. The two organic groups (R and R') on the palladium(II) center couple to form the desired product (R-R'), and the palladium center is reduced from +2 to its original 0 oxidation state, regenerating the active catalyst which can then re-enter the catalytic cycle. This step is often facilitated by bulky ligands.[7]

Specific Catalytic Cycles

While the general framework is consistent, the specifics of the catalytic cycle vary for different named reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. A base is a crucial component in the transmetalation step, which is thought to proceed via the formation of a more nucleophilic boronate species.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. A key feature is the syn-migratory insertion of the alkene followed by a syn-β-hydride elimination to form the product and a hydridopalladium(II) complex. A base is then required to regenerate the Pd(0) catalyst.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sctunisie.org [sctunisie.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

The Genesis of a Catalyst: An In-depth Technical Guide to the Discovery and History of Tetrakis(triphenylphosphine)palladium(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, stands as a cornerstone in the edifice of modern organic synthesis. Its discovery in the mid-20th century and subsequent application in palladium-catalyzed cross-coupling reactions revolutionized the way chemists approach the construction of complex organic molecules, with profound implications for drug discovery and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and seminal applications of this pivotal catalyst.

Discovery and Historical Context

The journey of this compound(0) began in the 1950s, a period of burgeoning exploration in organometallic chemistry. The pioneering work of Italian chemist Lamberto Malatesta and his collaborator M. Angoletta led to the first synthesis of this remarkable compound. In their 1957 publication in the Journal of the Chemical Society, they described the reduction of palladium(II) salts in the presence of tertiary phosphines to yield palladium(0) complexes.[1][2] The original synthesis involved the reduction of sodium chloropalladate with hydrazine in the presence of triphenylphosphine.[3] This discovery laid the fundamental groundwork for the development of a new class of catalysts that would later enable some of the most powerful bond-forming reactions in organic chemistry.

Physicochemical Properties

Pd(PPh₃)₄ is a bright yellow, crystalline solid that is sensitive to air and light, often turning brown upon decomposition.[3] It is typically stored under an inert atmosphere, such as argon, at reduced temperatures to maintain its catalytic activity. The palladium atom in the complex adopts a tetrahedral coordination geometry, surrounded by the four phosphorus atoms of the triphenylphosphine ligands, consistent with an 18-electron configuration.[3] In solution, it is known to undergo reversible ligand dissociation to form the more reactive 14-electron species, Pd(PPh₃)₂ and 16-electron species, Pd(PPh₃)₃, which are often the true catalytic species in cross-coupling reactions.[3]

| Property | Value |

| Chemical Formula | C₇₂H₆₀P₄Pd |

| Molar Mass | 1155.56 g/mol |

| Appearance | Bright yellow crystalline solid |

| Melting Point | 103-107 °C (decomposes) |

| Solubility | Insoluble in water; Soluble in benzene, chloroform, and dichloromethane. |

| Stability | Air and light sensitive |

| CAS Number | 14221-01-3 |

Synthesis of this compound(0)

Several methods for the synthesis of Pd(PPh₃)₄ have been developed since its initial discovery. The most common and reliable methods involve the reduction of a palladium(II) precursor in the presence of excess triphenylphosphine.

One-Pot Synthesis from Palladium(II) Chloride

This is a widely used and efficient laboratory-scale synthesis.

Experimental Protocol:

-

Reagents and Equipment:

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol

-

Diethyl ether

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser and a nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Sintered glass funnel for filtration under inert atmosphere

-

-

Procedure:

-

To a Schlenk flask is added palladium(II) chloride (1.0 mmol), triphenylphosphine (5.0 mmol), and anhydrous dimethyl sulfoxide (60 mL).

-

The mixture is heated to 140-150 °C with stirring under a nitrogen atmosphere until all solids have dissolved, resulting in a clear yellow-orange solution.

-

The solution is then cooled to below 80 °C, and hydrazine hydrate (10 mmol) is added dropwise with vigorous stirring. The addition is exothermic and results in the evolution of nitrogen gas. The color of the solution typically darkens.

-

The mixture is allowed to cool to room temperature, during which a bright yellow precipitate of Pd(PPh₃)₄ forms.

-

The product is collected by filtration under a stream of nitrogen using a sintered glass funnel.

-

The collected solid is washed sequentially with ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove any unreacted starting materials and byproducts.

-

The bright yellow crystalline product is dried under a stream of nitrogen or in a vacuum desiccator.

-

Expected Yield: 85-95%

Diagram of the One-Pot Synthesis Workflow:

Caption: Workflow for the one-pot synthesis of this compound(0).

The Dawn of a New Era in Catalysis: Cross-Coupling Reactions

The true impact of Pd(PPh₃)₄ was realized with its application as a catalyst in carbon-carbon bond-forming reactions, a field that has since been recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. Pd(PPh₃)₄ was one of the first and most widely used catalysts in these groundbreaking reactions.

The general catalytic cycle for these cross-coupling reactions, while having variations depending on the specific reaction, follows a common mechanistic pathway.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:

Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction.

The Heck Reaction

In 1972, Richard F. Heck and J. P. Nolley, Jr. published a seminal paper describing the palladium-catalyzed vinylation of aryl halides.[4] This reaction, now known as the Heck reaction, forms a carbon-carbon bond between an sp²-hybridized carbon of a halide or triflate and an sp²-hybridized carbon of an alkene. While their initial work explored various palladium catalysts, the principles laid the groundwork for the use of well-defined Pd(0) complexes like Pd(PPh₃)₄.

The Stille Reaction

The Stille reaction, developed by John K. Stille, involves the coupling of an organotin compound with an sp²-hybridized organic halide. Pd(PPh₃)₄ proved to be an exceptionally effective catalyst for this transformation, valued for its ability to tolerate a wide range of functional groups.

The Suzuki Reaction

The Suzuki reaction, reported by Akira Suzuki, is the cross-coupling of an organoboron compound with an organic halide or triflate. The use of Pd(PPh₃)₄ as a catalyst in these reactions has become widespread due to the stability and low toxicity of the organoboron reagents.

Conclusion

The discovery of this compound(0) by Malatesta and Angoletta was a pivotal moment in the history of chemistry. While its initial discovery was a significant achievement in coordination chemistry, its true legacy lies in its role as a versatile and highly effective catalyst that unlocked the potential of palladium-catalyzed cross-coupling reactions. The Heck, Stille, and Suzuki reactions, all of which heavily relied on catalysts like Pd(PPh₃)₄ in their early development, have become indispensable tools for synthetic chemists in academia and industry, particularly in the synthesis of pharmaceuticals and advanced materials. The story of Pd(PPh₃)₄ is a testament to how fundamental research in inorganic chemistry can lead to transformative technologies in organic synthesis.

References

- 1. 231. Palladium(0) compounds. Part II. Compounds with triarylphosphines, triaryl phosphites, and triarylarsines (1957) | L. Malatesia | 117 Citations [scispace.com]

- 2. 231. Palladium(0) compounds. Part II. Compounds with triarylphosphines, triaryl phosphites, and triarylarsines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. This compound(0) - Wikipedia [en.wikipedia.org]

- 4. Richard F. Heck (1931 – 2015) - ChemistryViews [chemistryviews.org]

Solubility Profile of Tetrakis(triphenylphosphine)palladium(0) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a pivotal catalyst in modern organic synthesis. Understanding the solubility of this complex is critical for reaction optimization, purification, and overall process efficiency in numerous applications, including the development of active pharmaceutical ingredients. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination of this air-sensitive compound, and a logical workflow for its application in catalysis.

Core Data: Solubility of this compound(0)

The solubility of this compound(0) varies significantly across different organic solvents, a factor primarily dictated by the principle of "like dissolves like." As a relatively nonpolar, bulky complex, it exhibits higher solubility in nonpolar aromatic and chlorinated solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the solubility of this compound(0) in a range of common organic solvents. It is important to note that this complex is sensitive to air and light, and its solubility can be affected by the presence of impurities or degradation products.[1][2][3] Solutions of Pd(PPh₃)₄ can also be air-sensitive.[1]

| Solvent | Chemical Formula | Solvent Type | Solubility | Notes |

| High Solubility | ||||

| Benzene | C₆H₆ | Aromatic | ~ 50 g/L | [1][4] |

| Chloroform | CHCl₃ | Chlorinated | ~ 50 g/L | Slightly soluble according to some sources.[1][2][4][5][6] |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | ~ 50 g/L | [1][4] |

| Toluene | C₇H₈ | Aromatic | Soluble | [3][7] |

| Moderate to Low Solubility | ||||

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Less soluble | [1] |

| Acetone | C₃H₆O | Ketone | Less soluble | [1] |

| Acetonitrile | CH₃CN | Nitrile | Less soluble | [1] |

| Ethyl Acetate | C₄H₈O₂ | Ester | Slightly soluble | [2][5][6] |

| Very Low to Insoluble | ||||

| Ethanol | C₂H₅OH | Alcohol | Insoluble | [3][7] |

| Methanol | CH₃OH | Alcohol | Slightly soluble | [2][5][6] |

| Ether (Diethyl ether) | (C₂H₅)₂O | Ether | Insoluble | [3][7] |

| Alkanes (e.g., Hexane) | C₆H₁₄ | Aliphatic | Virtually insoluble | [1] |

| Cyclohexane | C₆H₁₂ | Alicyclic | Virtually insoluble | [1] |

| Water | H₂O | Aqueous | 0.09 g/L (at 20 °C) | [8] |

Note: The term "soluble" indicates that a significant amount of the compound will dissolve, while "less soluble" and "slightly soluble" suggest limited dissolution. "Insoluble" or "virtually insoluble" indicates that a negligible amount dissolves. These qualitative descriptors are used in the absence of precise quantitative data in the cited literature.

Experimental Protocol: Determining the Solubility of this compound(0)

Given the air- and light-sensitive nature of this compound(0), its solubility must be determined using inert atmosphere techniques, such as a glovebox or Schlenk line.[7] The following protocol outlines a reliable method for obtaining accurate solubility data.

Materials and Equipment

-

This compound(0) (high purity)

-

Anhydrous organic solvents (degassed)

-

Inert gas supply (Argon or Nitrogen)

-

Glovebox or Schlenk line setup

-

Schlenk flasks or vials with septa

-

Magnetic stirrer and stir bars

-

Analytical balance (located inside the glovebox or with access for inert handling)

-

Gastight syringes and needles

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure

-

Preparation of a Saturated Solution (under inert atmosphere): a. In a glovebox or under a positive pressure of inert gas on a Schlenk line, add an excess amount of this compound(0) to a known volume of the degassed solvent in a Schlenk flask or vial equipped with a magnetic stir bar. The excess solid is crucial to ensure saturation. b. Seal the flask or vial and stir the mixture vigorously at a constant, recorded temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The flask should be wrapped in aluminum foil to protect it from light.

-

Separation of Undissolved Solid: a. Once equilibrium is established, cease stirring and allow the undissolved solid to settle at the bottom of the flask. b. Carefully draw a known volume of the supernatant (the saturated solution) into a gastight syringe fitted with a syringe filter. It is critical to avoid transferring any solid particles.

-

Quantification of the Dissolved Solute: a. Transfer the filtered, saturated solution into a volumetric flask and dilute it to a known concentration with the same solvent. b. Determine the concentration of the diluted solution using a pre-calibrated analytical technique. UV-Vis spectrophotometry is a suitable method, as the complex has a distinct yellow color. Alternatively, HPLC can be used for more precise quantification. c. Prepare a calibration curve using standard solutions of known concentrations of this compound(0) in the same solvent. d. From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Data Reporting: a. Express the solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). b. Report the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of an air-sensitive compound like this compound(0).

Logical Relationships in Catalysis

The solubility of this compound(0) is the first critical parameter in its application as a catalyst in homogeneous catalysis, such as in Suzuki, Heck, and Stille coupling reactions. The choice of solvent must ensure that the catalyst, starting materials, and any additives are sufficiently soluble to allow the reaction to proceed efficiently in the liquid phase. In cases where the catalyst has low solubility, the reaction may be slow or heterogeneous, leading to lower yields and reproducibility. The workflow for a typical palladium-catalyzed cross-coupling reaction where solubility is a key consideration is depicted below.

References

- 1. This compound(0) & Wilkinson's Catalyst - [www.rhodium.ws] [erowid.org]

- 2. This compound: uses and Hazard_Chemicalbook [chemicalbook.com]

- 3. Experienced supplier of Pd(PPh3)4,this compound,14221-01-3 [riyngroup.com]

- 4. This compound(0) [chemeurope.com]

- 5. This compound CAS#: 14221-01-3 [m.chemicalbook.com]

- 6. Cas 14221-01-3,this compound | lookchem [lookchem.com]

- 7. This compound(0) [chembk.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

Navigating the Lability of Tetrakis(triphenylphosphine)palladium(0): An In-depth Technical Guide to its Air and Moisture Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the Instability of Pd(PPh₃)₄

Pd(PPh₃)₄ is a bright, lemon-yellow crystalline solid that is valued for its role as a source of Pd(0) in a vast array of catalytic cycles.[1] Its sensitivity to air is a critical consideration for its practical application.[2] Exposure to oxygen leads to the oxidation of the triphenylphosphine (PPh₃) ligands to triphenylphosphine oxide (OPPh₃) and the precipitation of palladium(0) as palladium black.[3] This degradation is visually indicated by a color change of the solid from its characteristic bright yellow to shades of orange, brown, or ultimately a greenish-black powder in cases of severe decomposition.[4] Such degradation leads to a loss of catalytic activity and can result in inconsistent reaction outcomes.[3][5]

Qualitative and Observational Stability Data

While quantitative kinetic studies on the solid-state decomposition of Pd(PPh₃)₄ are scarce in the reviewed literature, a wealth of observational data underscores its lability. The following table summarizes the key stability characteristics and indicators of decomposition.

| Parameter | Observation | Recommended Practice | Source(s) |

| Appearance (High Purity) | Bright, lemon-yellow to canary-yellow crystalline solid. | Use only material with the correct appearance for reactions sensitive to catalyst loading. | [3][4][5] |

| Appearance (Decomposed) | Color changes to orange, brown, yellow-green, or black. | Discard or purify material that shows significant discoloration. | [3][4][5] |

| Air Sensitivity | Rapidly decomposes upon exposure to air. The phosphine ligands are oxidized. | Handle exclusively under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques. | [1][2] |

| Moisture Sensitivity | While less emphasized than oxygen sensitivity, moisture can facilitate decomposition. | Store in a dry environment. Use anhydrous solvents and reagents. | [6] |

| Light and Heat Sensitivity | Can be sensitive to light and heat, which can accelerate decomposition. | Store in a dark, cold environment, typically a freezer under an inert atmosphere. | [7][8] |

| Solution Stability | Dissociates in solution to Pd(PPh₃)₃ and Pd(PPh₃)₂. Solutions are also air-sensitive and should be used promptly after preparation. | Prepare solutions immediately before use under an inert atmosphere. | [1][9] |

Decomposition Pathway

The decomposition of Pd(PPh₃)₄ in the presence of air is primarily driven by the oxidation of the phosphine ligands. This process disrupts the coordination sphere of the palladium center, leading to the formation of catalytically inactive palladium black.

Experimental Protocols

General Workflow for Handling Air-Sensitive Pd(PPh₃)₄

The successful use of Pd(PPh₃)₄ necessitates stringent air-free techniques. The following diagram outlines a typical workflow for setting up a reaction using this catalyst.

References

- 1. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Ascensus [ascensusspecialties.com]

- 5. orgsyn.org [orgsyn.org]

- 6. This compound: Application, toxicity, Preparation_Chemicalbook [chemicalbook.com]

- 7. Pd 101: Pd(PPh3)4 | CAS 14221 01 3 | Johnson Matthey [matthey.com]

- 8. 14221-01-3|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 14221-01-3 [chemicalbook.com]

In-Depth Technical Guide: Thermal Decomposition of Tetrakis(triphenylphosphine)palladium(0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a pivotal catalyst in modern organic synthesis. This document collates available data on its thermal stability, decomposition pathways, and the products formed under various conditions. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented to facilitate further research. The guide also includes visualizations of the proposed decomposition pathways and experimental workflows to aid in the understanding of the complex processes involved.

Introduction

This compound(0), a bright yellow crystalline solid, is a ubiquitous catalyst in palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Stille reactions. Its efficacy in forming carbon-carbon and carbon-heteroatom bonds has made it an indispensable tool in the synthesis of pharmaceuticals and complex organic molecules. However, the thermal stability of Pd(PPh₃)₄ is a critical parameter that influences its storage, handling, and catalytic activity. Understanding its decomposition behavior is paramount for optimizing reaction conditions and ensuring reproducible results. This guide aims to provide a detailed technical resource on the thermal decomposition of this important complex.

The compound is known to be sensitive to air and light, and its color can be an indicator of its purity; high-quality, active catalyst is typically a vibrant yellow, while decomposition can lead to orange, brown, or even greenish hues. This decomposition often involves the oxidation of the triphenylphosphine ligands to triphenylphosphine oxide and the precipitation of palladium metal as palladium black.

Quantitative Thermal Analysis Data

While specific thermogravimetric and differential scanning calorimetry data for the solid-state decomposition of this compound(0) under an inert atmosphere is not extensively available in the public domain, a general understanding of its thermal behavior can be summarized. The compound is reported to have a melting/decomposition point in the range of 115-116 °C under a nitrogen atmosphere. One safety data sheet suggests that decomposition can begin at temperatures as low as 50 °C.

To illustrate the type of quantitative data obtained from thermal analysis, the following tables are structured based on typical results from TGA and DSC experiments. The values presented are hypothetical and serve as a template for researchers to populate with their own experimental data.

Table 1: Thermogravimetric Analysis (TGA) Data for the Thermal Decomposition of Pd(PPh₃)₄ under Inert Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Ambient - 100 | ~0% | No significant mass loss |

| 100 - 150 | Variable | Initial dissociation of Triphenylphosphine (PPh₃) ligands |

| 150 - 300 | Variable | Further ligand dissociation and decomposition |

| > 300 | - | Formation of final residue |

Table 2: Differential Scanning calorimetry (DSC) Data for the Thermal Decomposition of Pd(PPh₃)₄ under Inert Atmosphere

| Peak Temperature (°C) | Enthalpy Change (ΔH, J/g) | Thermal Event |

| ~115 | Endothermic | Melting and/or initial decomposition |

| >150 | Exothermic/Endothermic | Further decomposition events |

Decomposition Pathway

In the solid state and under an inert atmosphere, the thermal decomposition of this compound(0) is believed to proceed through a series of ligand dissociation steps. The four-coordinate 18-electron complex is known to reversibly dissociate triphenylphosphine ligands in solution to form coordinatively unsaturated and highly reactive 16- and 14-electron species, Pd(PPh₃)₃ and Pd(PPh₃)₂, respectively. A similar process is expected to occur upon heating the solid complex.

The ultimate decomposition products under inert conditions are expected to be metallic palladium and free triphenylphosphine, along with potential products from the decomposition of the phosphine ligands at higher temperatures. In the presence of air, the decomposition is more complex, leading to the formation of palladium(II) oxide and triphenylphosphine oxide.

Based on the decomposition of analogous palladium complexes, a proposed pathway for the thermal decomposition of Pd(PPh₃)₄ in an inert atmosphere is visualized below.

Methodological & Application

Application Notes and Protocols for Tetrakis(triphenylphosphine)palladium(0) Catalyzed Suzuki-Miyaura Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. This reaction has become indispensable in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures, particularly biaryl and substituted aromatic structures.[1][2][3] At the heart of this transformation is a palladium catalyst, with Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] being one of the most common and versatile catalysts employed.[4]

This document provides a detailed overview of the Suzuki-Miyaura coupling protocol using Pd(PPh3)4, including the reaction mechanism, a general experimental procedure, and a summary of reaction parameters.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The three primary steps in this cycle are oxidative addition, transmetalation, and reductive elimination.[5][6]

-

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (R-X) to the active Pd(0) catalyst. This step involves the cleavage of the carbon-halogen bond and the oxidation of palladium from Pd(0) to Pd(II), forming an organopalladium(II) complex.[5][6] This is often the rate-determining step of the reaction.[6]

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound.[5][6]

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the desired coupled product (R-R'). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications

The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of a wide variety of organic compounds, including:

-

Biaryls: These are key structural motifs in many pharmaceuticals, natural products, and liquid crystals.[3]

-

Styrenes and Conjugated Dienes: Important building blocks in polymer chemistry and materials science.

-

Heterocyclic Compounds: The reaction is compatible with a wide range of heterocyclic substrates, which are prevalent in medicinal chemistry.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl halide with a boronic acid using Pd(PPh3)4 as the catalyst.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

This compound(0) [Pd(PPh3)4] (0.02 mmol, 2 mol%)

-

Base (e.g., K2CO3, Na2CO3, K3PO4) (2.0 mmol)

-

Solvent (e.g., Toluene, Dioxane, DMF) (5 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and Pd(PPh3)4 (0.02 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent (5 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various substrates using Pd(PPh3)4.

| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |

| 4-Iodoanisole | Phenylboronic acid | K2CO3 | DMF | 100 | 1-4 | ~80 (after 4h) | 0.2 | [7] |

| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Na2CO3 | MeOH/H2O (4:1) | MW | - | Excellent | - | [8] |

| Dibromoaryls | Arylboronic acids | - | - | 80 | 48 | Near-quantitative | low | [9][10] |

| 4-Haloacetophenone | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | 1 | Good to Excellent | 1 (with Pd(OAc)2) | [11] |

Note: Yields are highly substrate-dependent and the conditions provided are a general guideline. Optimization may be required for specific substrates.

Troubleshooting

-

Low Yield:

-

Inactive Catalyst: Ensure the Pd(PPh3)4 is fresh and has been stored under an inert atmosphere.

-

Improper Base: The choice of base is crucial and can significantly impact the reaction rate and yield. An empirical screen of different bases may be necessary.

-

Poorly Degassed Solvent: Oxygen can deactivate the catalyst. Ensure the solvent is thoroughly degassed before use.

-

-

Side Reactions:

-

Homocoupling: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this.

-

Protodeboronation: The boronic acid can be cleaved by water or acidic protons. Ensure anhydrous conditions if this is a problem.

-

Safety Precautions

-

Palladium Compounds: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: The organic solvents used are flammable and may be harmful. Avoid inhalation and contact with skin.

-

Bases: The bases used can be corrosive or irritants. Handle with appropriate care.

Conclusion

The this compound(0) catalyzed Suzuki-Miyaura coupling is a robust and highly versatile method for the formation of C-C bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of reagents make it a favored method in both academic and industrial research.[1] Careful selection of the base, solvent, and reaction temperature is key to achieving high yields of the desired product.

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. diva-portal.org [diva-portal.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]